Cas no 1241613-88-6 (1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one)
![1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one structure](https://ja.kuujia.com/scimg/cas/1241613-88-6x500.png)
1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one 化学的及び物理的性質
名前と識別子
-
- 1241613-88-6
- AKOS034622133
- 1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one
- EN300-26613730
- Z832796818
- 1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(tetrazol-1-yl)azetidin-2-one
-
- インチ: 1S/C18H23N5O3/c1-25-15-7-5-14(6-8-15)16-17(23-12-19-20-21-23)18(24)22(16)9-2-10-26-11-13-3-4-13/h5-8,12-13,16-17H,2-4,9-11H2,1H3
- InChIKey: MQIRDAARIXYYBZ-UHFFFAOYSA-N
- SMILES: O(CCCN1C(C(C1C1C=CC(=CC=1)OC)N1C=NN=N1)=O)CC1CC1
計算された属性
- 精确分子量: 357.18
- 同位素质量: 357.18
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 9
- 複雑さ: 481
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.4A^2
- XLogP3: 1.5
1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26613730-0.05g |
1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one |
1241613-88-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one 関連文献
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-oneに関する追加情報
Comprehensive Analysis of 1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one (CAS No. 1241613-88-6)
The compound 1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one, identified by its CAS No. 1241613-88-6, represents a sophisticated azetidinone derivative with significant potential in pharmaceutical research. This molecule features a unique combination of a cyclopropylmethoxy group, a 4-methoxyphenyl moiety, and a 1H-1,2,3,4-tetrazol-1-yl substituent, making it a subject of interest for drug discovery and medicinal chemistry applications.
In recent years, the demand for novel azetidinone derivatives has surged due to their role as key intermediates in the synthesis of bioactive compounds. Researchers are particularly intrigued by the tetrazole ring in this molecule, known for its metabolic stability and ability to mimic carboxylic acids—a feature highly sought after in the development of enzyme inhibitors. The presence of the cyclopropylmethoxy group further enhances lipophilicity, potentially improving membrane permeability in drug candidates.
The structural complexity of CAS No. 1241613-88-6 aligns with current trends in fragment-based drug design, where modular building blocks are combined to create targeted therapeutics. Pharmaceutical companies are actively exploring such compounds for applications in inflammation modulation and metabolic disorder treatments, addressing growing global health concerns. The 4-methoxyphenyl component, in particular, has shown promise in preliminary studies for its potential to interact with G-protein-coupled receptors.
From a synthetic chemistry perspective, the azetidin-2-one core presents interesting challenges and opportunities. Recent advances in ring-strain utilization have made this four-membered lactam ring increasingly valuable in medicinal chemistry. The compound's stability profile and reactivity patterns are currently under investigation, with particular focus on the 1H-1,2,3,4-tetrazol-1-yl group's behavior under physiological conditions.
Analytical characterization of 1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structural integrity and purity—critical factors for research applications. The growing availability of computational tools has also enabled more efficient study of this molecule's conformational dynamics and molecular interactions.
In the context of green chemistry initiatives, researchers are exploring sustainable synthetic routes to CAS No. 1241613-88-6. The pharmaceutical industry's shift toward environmentally friendly synthesis has prompted investigations into catalytic methods for constructing the azetidinone core and introducing the tetrazole functionality. These developments address both scientific and regulatory concerns in modern drug development.
The potential biological activities of this compound remain an active area of investigation. Preliminary computational docking studies suggest possible interactions with various enzyme targets, though experimental validation is ongoing. The combination of hydrogen bond acceptors (tetrazole and carbonyl groups) with aromatic systems (methoxyphenyl) creates a pharmacophore that may be optimized for specific therapeutic applications.
As the scientific community continues to explore small molecule therapeutics, compounds like 1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one gain importance. Their structural features address multiple drug design parameters simultaneously—a key requirement in contemporary medicinal chemistry. Future research directions may include structure-activity relationship studies and the development of analog libraries based on this molecular scaffold.
1241613-88-6 (1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one) Related Products
- 2940960-33-6(Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid))
- 681482-50-8(4-{4-(trifluoromethoxy)phenylmethyl}piperidine)
- 1414874-23-9((2R)-3-amino-2-fluoropropanoic acid hydrochloride)
- 1256701-20-8(4-(3-Acetamidopropyl)benzoic acid)
- 780761-47-9(tert-butyl (2E)-3-(2,6-dimethylphenyl)prop-2-enoate)
- 1021093-81-1(ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate)
- 1185080-16-3(3-benzyl-5-[(2-chloro-4-fluorophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one)
- 1352548-97-0((R)-2-((2-Fluorophenoxy)methyl)oxirane)
- 1968642-97-8(Tert-butyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate)
- 2034344-62-0(N'-(2,4-dimethoxyphenyl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide)




